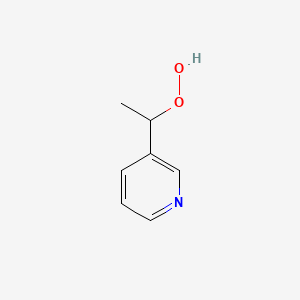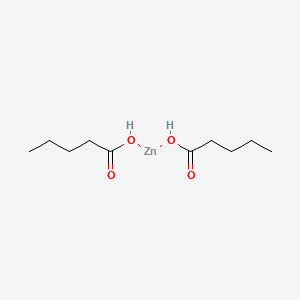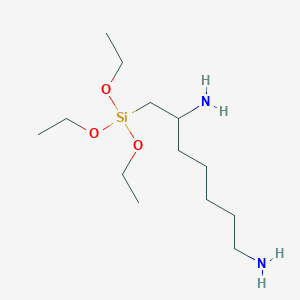
N\'-(triethoxysilylmethyl)hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N\'-(triethoxysilylmethyl)hexane-1,6-diamine is a useful research compound. Its molecular formula is C13H32N2O3Si and its molecular weight is 292.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is commonly synthesized through a silanization reaction. One prevalent method involves reacting aminomethyltriethoxysilane with formaldehyde in the presence of ammonia. This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield . Industrial production often employs similar methods but on a larger scale, utilizing advanced equipment to maintain reaction conditions and optimize output.
Análisis De Reacciones Químicas
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: Forms stable condensation products with siliceous surfaces and other oxides such as aluminum, zirconium, tin, titanium, and nickel.
Substitution: The ethoxy groups can be substituted in acidic, alkaline, or neutral media.
Common reagents used in these reactions include water, acids, bases, and other silane compounds. The major products formed are typically silanols and siloxanes, which are crucial in forming durable bonds between organic and inorganic materials.
Aplicaciones Científicas De Investigación
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE exerts its effects is through the formation of siloxane bonds. The hydrolyzable ethoxy groups react with water to form silanols, which then condense to create siloxane linkages. These linkages provide strong adhesion between different materials, enhancing the mechanical and chemical properties of the resulting composites .
Comparación Con Compuestos Similares
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is unique due to its dual functional groups (primary amine and internal secondary amine), which provide versatility in various applications. Similar compounds include:
3-Aminopropyltriethoxysilane (APTES): Commonly used for surface modification but lacks the extended chain length of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another silane coupling agent with different functional group arrangements.
These compounds share similar applications but differ in their structural properties, affecting their specific uses and effectiveness in various contexts.
Propiedades
Fórmula molecular |
C13H32N2O3Si |
|---|---|
Peso molecular |
292.49 g/mol |
Nombre IUPAC |
7-triethoxysilylheptane-1,6-diamine |
InChI |
InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)12-13(15)10-8-7-9-11-14/h13H,4-12,14-15H2,1-3H3 |
Clave InChI |
JAMDOQZGQPIDLE-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CC(CCCCCN)N)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


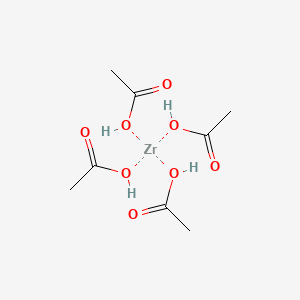
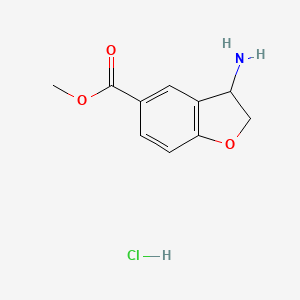

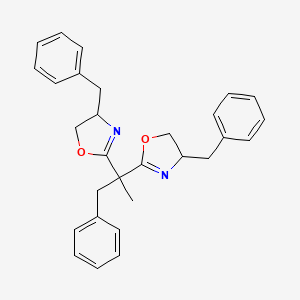
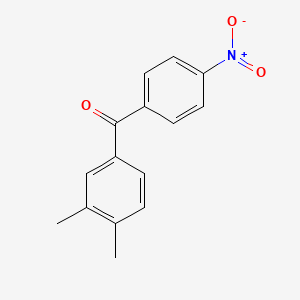
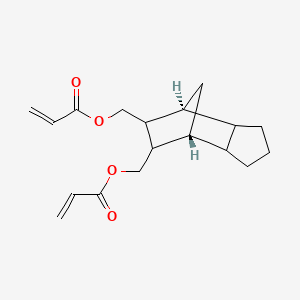
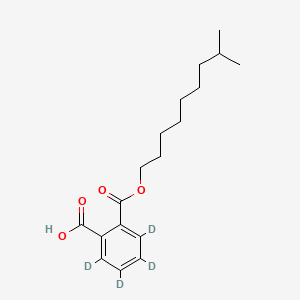
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
